(2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
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Overview
Description
The compound is a chromene derivative, which is a class of organic compounds with a fused benzene and pyran ring. It also contains an imine functional group, a bromine atom, and a tetrahydrofuran ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused chromene ring system, the imine group, and the tetrahydrofuran ring. The presence of the bromine atom could make this compound useful for further reactions, as bromine is a good leaving group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imine group and the bromine atom. The imine could undergo hydrolysis to form a carbonyl and an amine, while the bromine could be displaced in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chromene and tetrahydrofuran rings could contribute to its stability and solubility .Scientific Research Applications
Synthesis and Chemical Properties
- Eco-Friendly Synthesis Approaches : Research highlights eco-friendly methods for synthesizing 2-imino-2H-chromene derivatives, emphasizing high yield and atom economy through Knoevenagel condensation and other reactions under mild conditions (Proença & Costa, 2008).
- Novel Synthesis Methods : Studies report on efficient, one-pot synthesis techniques for creating 2-imino-2H-chromene derivatives, indicating the potential for generating a wide range of compounds for various applications (Gyuris et al., 2011).
Biological Activities
- Antimicrobial Properties : Certain 2-imino-2H-chromene derivatives have been synthesized and shown to exhibit antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Ukhov et al., 2021).
- Anticancer Potential : Research on N-Aryl-7-Hydroxy-2-Imino-2H-Chromene-3-Carboxamides indicates that these compounds may possess cytotoxic activities against various human cancer cell lines, highlighting their potential in cancer therapy (Gill, Kumari, & Bariwal, 2016).
Applications in Material Science and Chemistry
- Fluorescent Chemosensors : Some derivatives have been developed as fluorescent probes for selective detection of metal ions in aqueous solutions, offering applications in environmental monitoring and analytical chemistry (Bekhradnia, Domehri, & Khosravi, 2016).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-2-(3,5-difluorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrF2N2O3/c22-13-3-4-19-12(6-13)7-18(20(27)25-11-17-2-1-5-28-17)21(29-19)26-16-9-14(23)8-15(24)10-16/h3-4,6-10,17H,1-2,5,11H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRWUESAXRIIPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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